BenchChemオンラインストアへようこそ!

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

MAO-B inhibitor Neuroprotection Parkinson's disease

5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394238-69-8) is a 4,5-dihydropyrazole-1-carbothioamide derivative that constitutes part of a well-studied class of heterocyclic monoamine oxidase (MAO) inhibitor scaffolds. The compound features a characteristic 4,5-dihydro-1H-pyrazole core substituted at the N1 position with a methylcarbothioamide group, at C3 with a phenyl ring, and at C5 with a 4-chlorophenyl ring, giving it a molecular weight of 329.85 g/mol and the formula C17H16ClN3S.

Molecular Formula C17H16ClN3S
Molecular Weight 329.85
CAS No. 394238-69-8
Cat. No. B2652266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS394238-69-8
Molecular FormulaC17H16ClN3S
Molecular Weight329.85
Structural Identifiers
SMILESCNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22)
InChIKeyXAXDBSCSUGNKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394238-69-8): A Pyrazoline-Based MAO-B Inhibitor Lead


5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394238-69-8) is a 4,5-dihydropyrazole-1-carbothioamide derivative that constitutes part of a well-studied class of heterocyclic monoamine oxidase (MAO) inhibitor scaffolds [1]. The compound features a characteristic 4,5-dihydro-1H-pyrazole core substituted at the N1 position with a methylcarbothioamide group, at C3 with a phenyl ring, and at C5 with a 4-chlorophenyl ring, giving it a molecular weight of 329.85 g/mol and the formula C17H16ClN3S . Compounds within this 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide class have consistently demonstrated selective, nanomolar-level MAO-B inhibition in recombinant human enzyme assays, with selectivity over MAO-A being a hallmark of the scaffold [1].

Procurement Risk: Why In-Class Substitution of 394238-69-8 Compromises MAO-B Selectivity Data Reproducibility


Within the 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide series, both the N-methyl substitution on the carbothioamide group and the 4-chlorophenyl substitution at C5 are critical determinants of MAO isoform selectivity and potency [1]. The non-N-methylated analog, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibits only weak MAO-A inhibition (Ki = 805 nM) [2], while the 4-methylphenyl-substituted analog (5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) shows remarkably potent but opposing selectivity (MAO-A Ki = 13 nM, MAO-B Ki = 2.70 nM) [3]. These structure-activity relationship discontinuities mean that generic sourcing of related pyrazoline carbothioamides without verifying both the N-methyl and 4-chlorophenyl substitution pattern will fundamentally alter the pharmacological profile being investigated.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (394238-69-8)


MAO-B Selective Inhibition: Class-Level Potency and Isoform Selectivity Profile

In the foundational study of the 3-aryl-4,5-dihydropyrazole-1-carbothioamide class by Maccioni et al. (2010), all active compounds demonstrated selective inhibition of the MAO-B isoform over MAO-A when tested on human recombinant MAO isoforms expressed in baculovirus-infected BTI insect cells [1]. The class includes compounds with nanomolar MAO-B Ki values, with the most potent members achieving <10 nM affinity. This isoform selectivity constitutes a quantitative class signature: replacement of the pyrazoline core with thiadiazole or triazole scaffolds or removal of the carbothioamide moiety abolishes MAO-B selectivity, underscoring the scaffold dependence of the pharmacological profile [2].

MAO-B inhibitor Neuroprotection Parkinson's disease

Impact of N-Methyl Substitution: Structural Differentiation from Non-Methylated Analog 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

The non-N-methylated analog, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibits a Ki of 805 nM against human MAO-A [1]. The introduction of N-methyl substitution on the carbothioamide, as present in the target compound 394238-69-8, is expected to alter both lipophilicity and hydrogen-bonding capacity at the N1 position, which based on established SAR in the 3,5-diaryl-N-substituted pyrazoline series, modulates MAO isoform binding affinities by orders of magnitude [2]. In the parallel N-substituted fluorophenyl series reported by Şentürk et al. (2012), N-methylated derivatives achieved sub-nanomolar hMAO-A inhibition (5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl analog IC50 = 1.0 × 10⁻³ µM), confirming that N-methylation is a potency-enhancing modification [3].

SAR MAO-A affinity N-methylation

Chlorophenyl Positional Isomer Differentiation: 4-Chloro vs 2-Chloro Phenyl at C5

Within the dihydropyrazole-1-carbothioamide series, the position of chlorine substitution on the C5-phenyl ring directly influences MAO inhibitory activity. The 4-chlorophenyl substitution pattern present in 394238-69-8 is the dominant substitution in the most potent MAO-B inhibitors of this class, with the (5R)-5-(4-chlorophenyl)-3-(4-methylphenyl) analog achieving a MAO-B Ki of 2.70 nM [1]. By contrast, shifting the substitution to the 2-chloro position (5-(2-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) creates a distinct chemical entity (isomeric compound) for which no publicly reported MAO inhibitory activity data exists, introducing procurement and pharmacological uncertainty .

positional isomer MAO-B affinity regiochemistry

Carbothioamide Moiety Requirement: Comparative Inactivity of Non-Thioamide Pyrazoline Analogs

The N1-carbothioamide group is an essential pharmacophoric element for MAO inhibition in this scaffold. Chimenti et al. (2010) demonstrated that N1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles exhibit nanomolar MAO-B inhibitory activity, whereas N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives (lacking the thioamide sulfur) exhibit substantially reduced or abolished activity [1]. The sulfur atom of the thiocarbonyl group participates in key interactions within the MAO active site, as confirmed by docking studies on this compound class [2]. The target compound 394238-69-8 retains this critical N-methylcarbothioamide moiety, distinguishing it from non-thioamide pyrazoline derivatives that might be offered as apparent structural analogs by suppliers.

pharmacophore thioamide MAO inhibition

Validated Research Applications for 5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (394238-69-8) Based on Class Evidence


MAO-B Selective Inhibitor Screening in Neurodegenerative Disease Research

This compound is appropriate for use as a research tool in MAO-B inhibition screening programs targeting Parkinson's disease and Alzheimer's disease. The established class-level MAO-B selectivity profile (all active 3-aryl-4,5-dihydropyrazole-1-carbothioamides) provides a rational basis for inclusion in in vitro panels using recombinant human MAO isoforms [1]. Researchers should confirm lot-specific enzyme inhibition data from the supplier.

Structure-Activity Relationship (SAR) Studies on N-Methylcarbothioamide Pharmacophore Optimization

The compound serves as a key intermediate for SAR exploration of the N-methyl substitution effect on MAO isoform selectivity. Comparative studies using the non-methylated analog (MAO-A Ki = 805 nM) [2] alongside 394238-69-8 can quantitatively establish the contribution of N-methylation to potency shifts, as demonstrated in the parallel fluorophenyl series where N-methylation reduced IC50 values to the sub-nanomolar range [3].

Chemical Probe for MAO-B Catalytic Site Molecular Docking Studies

The 4-chlorophenyl substituent at C5 and the N-methylcarbothioamide group provide defined molecular interaction points for computational docking into the MAO-B active site. Docking experiments on the 3-aryl-4,5-dihydropyrazole-1-carbothioamide class have been conducted by Maccioni et al. (2010) to rationalize the mechanism of inhibition [1], and 394238-69-8 can be used to extend such studies to interrogate the steric and electronic contributions of the N-methyl group.

Reference Standard for Purity Verification of Pyrazoline Carbothioamide Derivative Libraries

Given the documented sensitivity of MAO inhibitory activity to substitution pattern (positional isomerism, N-methyl presence), 394238-69-8 can serve as a well-defined reference standard for analytical characterization (HPLC, NMR, HRMS) of compound libraries containing dihydropyrazole-1-carbothioamide derivatives . Its distinct InChI Key (XAXDBSCSUGNKPW-UHFFFAOYSA-N) enables unambiguous identification in screening collections.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.